(5-Amino-2,3-difluorophenyl)methanol
Description
Properties
CAS No. |
1415250-03-1 |
|---|---|
Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.13 g/mol |
IUPAC Name |
(5-amino-2,3-difluorophenyl)methanol |
InChI |
InChI=1S/C7H7F2NO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3,10H2 |
InChI Key |
LHPNJBAMXBZVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared to five structurally related molecules (Table 1), highlighting substituent effects on physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Electronic and Steric Effects
- Fluorine vs.
- Alcohol vs. Ketone Functional Groups: The hydroxymethyl group in the target compound improves water solubility compared to the ketone in (5-Amino-2,3-difluorophenyl)ethanone, which may limit its utility in aqueous biological systems .
Physicochemical Properties
- Solubility: The alcohol group in this compound enhances solubility in polar solvents compared to its ketone analog.
- Steric Effects: Bulky tert-butyl groups in 5-Amino-2,4-di-tert-butylphenol hinder molecular interactions, whereas fluorine atoms in the target compound provide electron-withdrawing effects without significant steric bulk.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5-Amino-2,3-difluorophenyl)methanol, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of a difluorinated benzene ring. A plausible route includes:
Nitration : Introduce a nitro group at the 5-position of 2,3-difluorobenzene derivatives under controlled acidic conditions.
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or stoichiometric reagents like SnCl₂ .
Hydroxymethylation : Employ formylation (e.g., via Rieche formylation with dichloromethyl methyl ether) followed by reduction (NaBH₄ or LiAlH₄) to install the methanol group .
- Critical Parameters : Reaction temperature (e.g., low temps for nitration to avoid by-products), solvent polarity (polar aprotic solvents for formylation), and catalyst loading (optimized to prevent over-reduction) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (split by fluorine coupling) and the hydroxymethyl group (δ ~4.6 ppm for -CH₂OH). ¹⁹F NMR confirms fluorine positions .
- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch), ~1050 cm⁻¹ (C-F), and ~3200-3600 cm⁻¹ (O-H) .
- HPLC/LCMS : Reverse-phase HPLC with C18 columns (retention time ~1.6–2.0 minutes under acidic conditions) and LCMS (m/z ~174 [M+H]⁺) verify purity and molecular weight .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and compute Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like GABA-AT) to identify binding modes and affinity. For example, fluorine atoms may enhance binding via halogen bonds .
- MD Simulations : Study solvation effects and conformational stability in aqueous or lipid environments .
Q. What strategies resolve contradictions in reported biological activities of fluorinated aromatic amino alcohols?
- Methodological Answer :
- Systematic SAR Studies : Vary substituent positions (e.g., 2,3-difluoro vs. 4,6-difluoro isomers) to isolate electronic/steric effects on activity .
- Meta-Analysis : Cross-reference in vitro assays (e.g., IC₅₀ values for enzyme inhibition) with computational predictions to validate mechanisms .
- Controlled Replication : Standardize assay conditions (pH, solvent, cell lines) to minimize variability. For instance, fluorinated compounds may exhibit pH-dependent solubility .
Q. How does the position of fluorine substituents affect the compound’s physicochemical properties?
- Methodological Answer :
- Electronic Effects : Fluorine at the 2,3-positions withdraws electron density via inductive effects, reducing pKa of the amino group (e.g., pKa ~3.5 vs. ~4.2 for non-fluorinated analogs) .
- Steric Effects : Ortho-fluorine atoms increase steric hindrance, slowing nucleophilic substitution at the hydroxymethyl group.
- Lipophilicity : LogP values decrease with fluorine substitution (e.g., LogP ~1.2 for 2,3-difluoro vs. ~1.8 for non-fluorinated analogs), impacting membrane permeability .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Oxidation of -CH₂OH : Forms aldehydes/ketones. Mitigation: Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Amino Group Degradation : Over-nitration or Hofmann elimination. Mitigation: Controlled stoichiometry of nitrating agents and low-temperature reduction .
- Fluorine Displacement : Nucleophilic substitution (e.g., by OH⁻). Mitigation: Avoid strongly basic conditions during hydroxymethylation .
Q. What role does the amino group play in the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
- Bioisosterism : The amino group mimics natural ligands (e.g., GABA or serotonin), enabling binding to neurotransmitter receptors .
- Prodrug Design : Amino groups facilitate conjugation with targeting moieties (e.g., peptides) or solubility-enhancing groups (e.g., sulfates) .
- Enzyme Inhibition : Acts as a hydrogen-bond donor in transition-state analogs for enzymes like aminotransferases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
